molecular formula C12H14O2 B180226 1-(3,4-dihydro-2H-chromen-4-yl)propan-2-one CAS No. 119304-98-2

1-(3,4-dihydro-2H-chromen-4-yl)propan-2-one

Cat. No.: B180226
CAS No.: 119304-98-2
M. Wt: 190.24 g/mol
InChI Key: PKRDXJWJSDVGGN-UHFFFAOYSA-N
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Description

1-(3,4-dihydro-2H-chromen-4-yl)propan-2-one is a chemical compound belonging to the chromanone family Chromanones are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

The synthesis of 1-(3,4-dihydro-2H-chromen-4-yl)propan-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-(2-bromoacetyl)-2H-chromen-2-one with suitable nucleophiles can yield the desired product . Industrial production methods often employ green chemistry principles, utilizing environmentally friendly solvents and catalysts to enhance yield and reduce byproducts .

Chemical Reactions Analysis

1-(3,4-dihydro-2H-chromen-4-yl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding chromanone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the chromanone ring.

The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation typically yields chromanone derivatives, while reduction results in alcohols.

Scientific Research Applications

Comparison with Similar Compounds

1-(3,4-dihydro-2H-chromen-4-yl)propan-2-one can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(3,4-dihydro-2H-chromen-4-yl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-9(13)8-10-6-7-14-12-5-3-2-4-11(10)12/h2-5,10H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKRDXJWJSDVGGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1CCOC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60557343
Record name 1-(3,4-Dihydro-2H-1-benzopyran-4-yl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60557343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119304-98-2
Record name 1-(3,4-Dihydro-2H-1-benzopyran-4-yl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60557343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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